![molecular formula C19H23FN2O3 B4795717 ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate](/img/structure/B4795717.png)
ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate, also known as EFIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EFIP belongs to the class of piperidinecarboxylate compounds and has a molecular weight of 365.42 g/mol. In
Mechanism of Action
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of serotonin in the brain, which increases the availability of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has an affinity for the sigma-1 receptor, which has been implicated in the regulation of mood and anxiety.
Biochemical and Physiological Effects
ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to modulate the activity of the sigma-1 receptor, which can affect neurotransmitter release, calcium signaling, and cell survival. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate is its high selectivity for the serotonin transporter, which can reduce the risk of off-target effects. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has a relatively long half-life, which can lead to sustained therapeutic effects. However, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not well established.
Future Directions
There are several directions for future research on ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of depression and other psychiatric disorders. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate may also have potential as a therapeutic agent for other conditions, such as chronic pain and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate.
Scientific Research Applications
Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a potential treatment for depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to act as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse disorders.
properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-2-24-18(23)19(13-15-4-3-5-16(20)12-15)7-9-22(10-8-19)14-17-6-11-25-21-17/h3-6,11-12H,2,7-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJWRLOWUCMDSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NOC=C2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-fluorobenzyl)-1-(isoxazol-3-ylmethyl)piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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